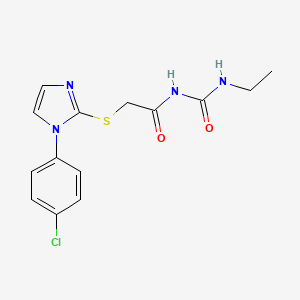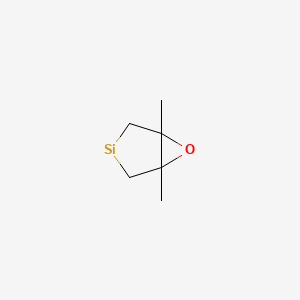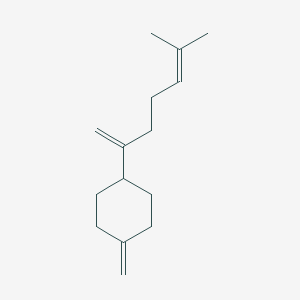
Isobisabolene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobisabolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a monocyclic compound primarily found in plants and fungi. Sesquiterpenes like this compound are known for their diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and biofuels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobisabolene can be synthesized through metabolic engineering in microbial cell factories. One effective method involves the use of Saccharomyces cerevisiae, a type of yeast, which can produce large amounts of acetyl-CoA, a precursor in terpene biosynthesis. By expressing specific enzymes such as AcTPS5 and optimizing the mevalonate pathway, high yields of this compound can be achieved .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered microorganisms. For instance, dual cytoplasmic-peroxisomal engineering in Saccharomyces cerevisiae has been shown to significantly boost this compound production. This method involves increasing the acetyl-CoA supply and down-regulating specific genes to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Isobisabolene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
Wissenschaftliche Forschungsanwendungen
Isobisabolene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules.
Biology: It has been studied for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound and its derivatives have potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of fragrances, flavors, and biofuels.
Wirkmechanismus
The mechanism of action of isobisabolene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain microorganisms by disrupting their cell membranes. In cancer research, this compound derivatives have been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Isobisabolene is similar to other sesquiterpenes such as α-bisabolene, β-bisabolene, and γ-bisabolene. it is unique in its specific biological activities and applications. For example:
α-Bisabolene: Known for its anti-inflammatory and antimicrobial properties.
β-Bisabolene: Studied for its potential anti-cancer activities.
γ-Bisabolene: Used as a food additive and in biofuel production.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
6009-90-1 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1-(6-methylhepta-1,5-dien-2-yl)-4-methylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,15H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
XMGWPQCLCZIWPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=C)C1CCC(=C)CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
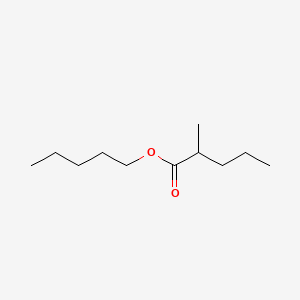
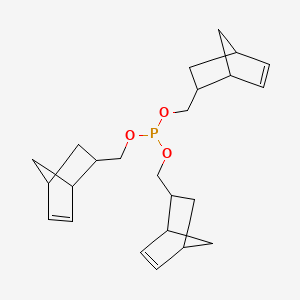

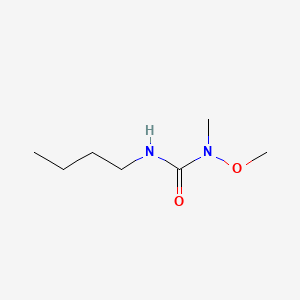
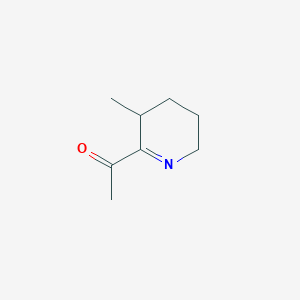
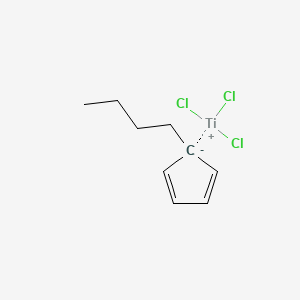
![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
